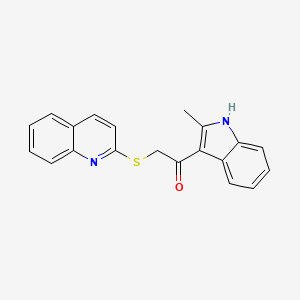

1-(2-methyl-1H-indol-3-yl)-2-quinolin-2-ylsulfanylethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Indole derivatives, such as 1-(2-methyl-1H-indol-3-yl)-2,2-diphenylethanone, are part of a collection of rare and unique chemicals often used by early discovery researchers . These compounds are typically provided without analytical data, and the buyer assumes responsibility for confirming their identity and purity .

Synthesis Analysis

While specific synthesis information for your compound is not available, similar compounds, such as 2-azido-1-(2-methyl-1H-indol-3-yl)ethanone, have been synthesized and used in biological studies .Chemical Reactions Analysis

Indole derivatives can participate in a variety of chemical reactions. For instance, some indole derivatives have shown inhibitory effects on tubulin polymerization .Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary. For instance, 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-((3-fluorophenyl)sulfonyl)acetamide is a white powder with a melting point of 182–183 °C .Wissenschaftliche Forschungsanwendungen

1. Thermal Stability in Analytical Processes

The thermal degradation behavior of synthetic cannabinoids like Quinolin-8-yl 1-pentyl-(1H-indole)-3-carboxylate (QUPIC) has been studied, particularly during gas chromatography–mass spectrometry (GC–MS) analysis. It's been found that QUPIC can decompose under analytical conditions due to the presence of an ester bond in its structure. Various parameters, such as the choice of solvent, injection methods, injector temperatures, and injector liners, significantly affect the stability and sensitivity of the analysis of QUPIC, a compound structurally related to 1-(2-methyl-1H-indol-3-yl)-2-quinolin-2-ylsulfanylethanone (Tsujikawa et al., 2014).

2. Synthesis and Structural Studies

The development of new synthetic methods for creating fused tri- and tetracyclic heterocycles, some of which have biological activities like antiviral and DNA intercalating properties, involves compounds structurally similar to 1-(2-methyl-1H-indol-3-yl)-2-quinolin-2-ylsulfanylethanone. These compounds can be obtained from reactions involving isatins and 2-aminobenzylamine under specific conditions (Engqvist & Bergman, 2004).

3. Applications in Photochemistry

The photochemical properties of similar quinoline derivatives have been explored. For example, the photochemical rearrangement of 2-methyl and 2-aryl substituted dimethyl quinoline-3,4-dicarboxylate N-oxides results in the formation of various products depending on the solvent used, demonstrating the complex photochemical behavior of these compounds (Irvine, Summers, & Taylor, 1983).

4. Biological and Chemical Sensing Applications

Compounds structurally related to 1-(2-methyl-1H-indol-3-yl)-2-quinolin-2-ylsulfanylethanone have been studied for their potential as chemosensors. For instance, a study on 1-((quinolin-3-ylimino)methyl)naphthalen-2-ol (HL) demonstrated its use as a ratiometric chemosensor for Al3+ ions, showcasing the compound's responsiveness to specific metal ions and its potential in constructing molecular logic gates (Roy, Dey, & Roy, 2016).

5. Exploring Metal-Ligand Complexes for Fluorescence Applications

Tridentate ligands derived from quinoline and related structures have been synthesized and their reactions with metal complexes investigated. These studies provide insights into the coordination chemistry and photophysical properties of these complexes, potentially leading to applications in fluorescence and imaging technologies (Wei, Babich, Ouellette, & Zubieta, 2006).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2-methyl-1H-indol-3-yl)-2-quinolin-2-ylsulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2OS/c1-13-20(15-7-3-5-9-17(15)21-13)18(23)12-24-19-11-10-14-6-2-4-8-16(14)22-19/h2-11,21H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFFGGXASQALOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-methyl-1H-indol-3-yl)-2-quinolin-2-ylsulfanylethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(((3,6-dichloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B2643744.png)

![4-[1-(3,4-Dimethoxyphenyl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2643754.png)

![methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2643759.png)

![1-(3,5-Dimethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2643760.png)

![(2-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2643761.png)

![N-isobutyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2643762.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-acetylbenzenesulfonamide](/img/structure/B2643763.png)